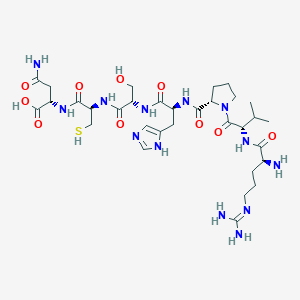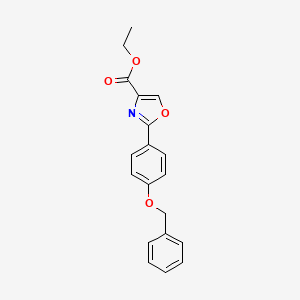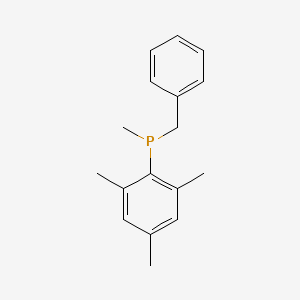![molecular formula C13H13NO2 B15169324 2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione CAS No. 873779-22-7](/img/structure/B15169324.png)
2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is a spirocyclic compound that features a unique structural motif where an indene and a piperidine ring are fused at a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione typically involves multicomponent reactions that utilize readily available starting materials. One common method involves the reaction of piperidine ketone with ammonia and NH2OSO3H, followed by the addition of iodine to form a spirocyclic diazirine intermediate. This intermediate is then treated with hydrochloric acid to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a PAR2 antagonist, it blocks the activation of this receptor, thereby inhibiting downstream signaling pathways involved in inflammation and pain . The compound’s unique spirocyclic structure allows it to fit into the receptor’s binding site, preventing the receptor from interacting with its natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-1,4’-piperidine]: Similar in structure but lacks the dione functionality.
Spiro[indene-1,4’-piperidine]-2’,3-dione: Similar but may have different substituents on the indene or piperidine rings.
Uniqueness
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is unique due to its specific spirocyclic structure and the presence of the dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery.
Eigenschaften
CAS-Nummer |
873779-22-7 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
spiro[2H-indene-3,4'-piperidine]-1,2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-7-13(5-6-14-12(16)8-13)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,14,16) |
InChI-Schlüssel |
IUCQBNUDSSBMGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CC12CC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


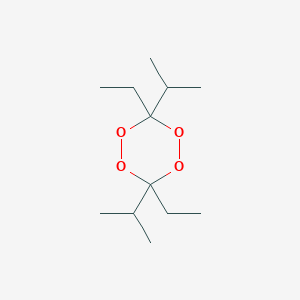
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
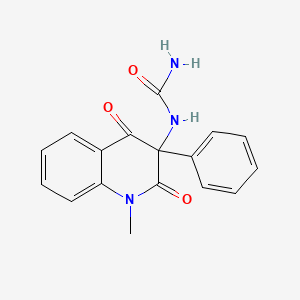
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
